molecular formula C7H12O3 B153550 Tetrahydropyranyl-4-acetic acid CAS No. 85064-61-5

Tetrahydropyranyl-4-acetic acid

Cat. No. B153550
CAS RN: 85064-61-5
M. Wt: 144.17 g/mol
InChI Key: PBXYNWPYMVWJAH-UHFFFAOYSA-N
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Patent
US07560481B2

Procedure details

A solution of tetrahydropyran-4-yl acetic acid (Combi-Blocks, Inc., 0.18 g, 1.2 mmol) in thionyl chloride (7 mL, 96 mmol, excess) was refluxed for 1 h then was cooled to ambient temperature and concentrated under reduced pressure. The residue was azeotroped twice with 10 mL of benzene to remove any remaining thionyl chloride. The resulting acid chloride was used without further purification.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([OH:10])=O)[CH2:3][CH2:2]1.S(Cl)([Cl:13])=O>>[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([Cl:13])=[O:10])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
O1CCC(CC1)CC(=O)O
Name
Quantity
7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped twice with 10 mL of benzene
CUSTOM
Type
CUSTOM
Details
to remove any remaining thionyl chloride
CUSTOM
Type
CUSTOM
Details
The resulting acid chloride was used without further purification

Outcomes

Product
Name
Type
Smiles
O1CCC(CC1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.